cis-3,4-Leucopelargonidin
Description
Properties
CAS No. |
98919-66-5 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H/t13-,14-,15+/m0/s1 |
InChI Key |
FSVMLWOLZHGCQX-SOUVJXGZSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biosynthesis of Flavonoids
Cis-3,4-Leucopelargonidin plays a crucial role in the biosynthetic pathways leading to flavonoids and proanthocyanidins (PAs). It is utilized by enzymes such as leucoanthocyanidin reductase (LAR) to produce flavan-3-ols, which are essential for the formation of PA polymers. Research indicates that LAR catalyzes the conversion of this compound into afzelechin, a key monomer in PA synthesis .
Table 1: Enzymatic Conversion Pathways Involving this compound
| Enzyme | Substrate | Product |
|---|---|---|
| Leucoanthocyanidin reductase | This compound | Afzelechin |
| Dihydrokaempferol 4-reductase | This compound | (+)-Aromadendrin |
Plant Metabolism Studies
The compound is also significant in metabolic studies involving plants. It serves as an intermediate in the biosynthesis of various flavonoids, which are critical for plant pigmentation and defense mechanisms. Investigations into its metabolic pathways have provided insights into how plants regulate flavonoid production under different environmental conditions .
Pharmacological Potential
This compound has been studied for its potential health benefits. Flavonoids derived from this compound exhibit antioxidant properties, which may help mitigate oxidative stress-related diseases. The ability of flavonoids to modulate various biological pathways makes them candidates for therapeutic applications in conditions such as cardiovascular diseases and cancer .
Case Study: Antioxidant Activity
A study investigated the antioxidant activity of flavonoids derived from this compound. The results demonstrated significant free radical scavenging activity, suggesting that these compounds could be used in developing dietary supplements aimed at enhancing health through oxidative stress reduction .
Engineering Microbial Production
Recent advances have explored the engineering of microbial systems like Saccharomyces cerevisiae and Escherichia coli for the heterologous production of flavonoids from precursors such as this compound. These engineered strains can convert leucoanthocyanidins into valuable flavonoid products through optimized metabolic pathways .
Table 2: Microbial Production of Flavonoids
| Microorganism | Flavonoid Produced | Yield (mg/L) |
|---|---|---|
| Saccharomyces cerevisiae | Pelargonidin | 9.5 |
| Escherichia coli | Catechin | Up to 350 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Leucoanthocyanidins share a core dihydroflavan-3,4-diol structure but differ in the hydroxylation pattern of the B-ring:
- cis-3,4-Leucopelargonidin : 4-hydroxyphenyl substitution.
- cis-3,4-Leucocyanidin : 3',4'-dihydroxyphenyl substitution.
- cis-3,4-Leucodelphinidin : 3',4',5'-trihydroxyphenyl substitution.
These structural differences influence their polarity, reactivity, and interactions with enzymes such as leucoanthocyanidin reductase (LAR) .
Enzymatic Activity and Selectivity
Research on Desmodium uncinatum LAR reveals distinct selectivities toward 3,4-cis-leucoanthocyanidins:
- This compound : Exhibits moderate binding affinity to LAR, with lower catalytic efficiency compared to leucocyanidin.
- cis-3,4-Leucocyanidin : Demonstrates the highest enzymatic activity due to enhanced hydrogen bonding from additional hydroxyl groups.
- cis-3,4-Leucodelphinidin : Shows reduced activity, likely due to steric hindrance from three hydroxyl groups .
All three compounds are competitively inhibited by 2,3-trans-flavan-3-ol products, which regulate their conversion into downstream metabolites like catechin and epicatechin .
Data Tables
Table 1: Structural and Functional Comparison of 3,4-cis-Leucoanthocyanidins
| Compound | B-Ring Substitution | Molecular Formula | Enzyme Activity (LAR) | Inhibition by 2,3-trans-flavan-3-ol |
|---|---|---|---|---|
| This compound | 4-hydroxyphenyl | C₁₅H₁₄O₆ | Moderate | Yes |
| cis-3,4-Leucocyanidin | 3',4'-dihydroxyphenyl | C₁₅H₁₄O₆ | High | Yes |
| cis-3,4-Leucodelphinidin | 3',4',5'-trihydroxyphenyl | C₁₅H₁₄O₆ | Low | Yes |
Table 2: Key Research Findings
Preparation Methods
Plant Material Selection and Pretreatment
cis-3,4-Leucopelargonidin is predominantly extracted from plant tissues rich in leucoanthocyanidins. Punica granatum rind and Gentiana lutea roots are primary sources due to their high flavonoid content. Fresh or lyophilized plant material is ground into a fine powder to increase surface area for solvent interaction. Pretreatment often involves defatting with hexane or petroleum ether to remove non-polar interferents.
Solvent Extraction and Fractionation
Polar solvents like methanol, ethanol, or aqueous acetone (70–80%) are employed to solubilize leucoanthocyanidins. Acidification with 0.1% HCl stabilizes the pH-sensitive flavan structure. The crude extract is concentrated under reduced pressure and fractionated via liquid-liquid partitioning using ethyl acetate and water. This step isolates medium-polarity compounds, including this compound.
Chromatographic Purification
Final purification utilizes column chromatography (CC) or high-performance liquid chromatography (HPLC). Silica gel CC with a gradient of chloroform-methanol (9:1 to 7:3) resolves leucoanthocyanidins based on polarity. HPLC with a C18 column and UV detection at 280 nm achieves higher resolution, yielding >95% pure this compound.
Chemical Synthesis
Retrosynthetic Analysis
The flavan-3,4-diol skeleton is constructed from a phenylpropanoid precursor (e.g., 4-hydroxyphenylpropionic acid) and a phloroglucinol derivative. Key steps include:
-
Aldol Condensation : Formation of the C-ring via reaction between a cinnamoyl-CoA analog and three malonyl-CoA units.
-
Cyclization : Intramolecular nucleophilic attack to generate the flavan nucleus.
-
Stereoselective Reduction : Catalytic hydrogenation or enzymatic reduction to establish the (2R,3S,4S) configuration.
Stepwise Synthesis Protocol
-
Synthesis of 3,4,5-Trihydroxyflavan :
-
4-Hydroxybenzaldehyde undergoes Claisen-Schmidt condensation with phloroglucinol in the presence of HCl, yielding a chalcone intermediate.
-
Acid-catalyzed cyclization forms the flavan skeleton.
-
-
Dihydroxylation :
-
Epoxidation of the C2–C3 double bond with mCPBA, followed by ring-opening with water under acidic conditions, introduces the 3,4-diol motif.
-
-
Stereochemical Control :
Microbial Biosynthesis
Pathway Engineering in Escherichia coli
The phenylpropanoid pathway is reconstituted in E. coli to produce this compound de novo (Figure 1):
-
Gene Cassettes :
-
4CL (4-coumarate-CoA ligase) activates 4-coumaric acid to 4-coumaroyl-CoA.
-
CHS (chalcone synthase) condenses 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone.
-
CHI (chalcone isomerase) cyclizes the chalcone to naringenin.
-
F3H (flavanone 3-hydroxylase) and LAR (leucoanthocyanidin reductase) sequentially convert naringenin to this compound.
-
-
Fermentation Optimization :
Yeast-Based Production
Saccharomyces cerevisiae offers eukaryotic post-translational modifications for improved enzyme activity. The ADH2 promoter drives constitutive expression of pathway genes, while ERG10 (acetyl-CoA carboxylase) enhances malonyl-CoA availability.
Comparative Analysis of Preparation Methods
| Method | Yield (mg/g) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Natural Extraction | 0.2–0.5 | 90–95 | Low | High (labor-intensive) |
| Chemical Synthesis | 1.2–2.0 | 98–99 | Moderate | Moderate |
| Microbial Biosynthesis | 3.5–5.0 | 95–97 | High | Low (post-optimization) |
Key Findings :
-
Natural Extraction is limited by seasonal variability in plant metabolite content.
-
Chemical Synthesis achieves high purity but requires toxic reagents (e.g., mCPBA).
-
Microbial Biosynthesis offers the highest yield and scalability, though genetic instability in engineered strains remains a challenge .
Q & A
How can researchers confirm the stereochemical configuration of cis-3,4-leucopelargonidin during synthesis or isolation?
Methodological Answer:
The stereochemical configuration at positions 3 and 4 is critical for the compound’s bioactivity. To confirm this:
- Nuclear Magnetic Resonance (NMR): Use NOESY or ROESY experiments to detect spatial proximity between protons at positions 3 and 4, which distinguishes cis from trans configurations. Compare coupling constants (e.g., ) with reference data .
- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and validate stereochemical purity .
- X-ray Crystallography: Resolve the crystal structure if sufficient crystalline material is available, as this provides unambiguous stereochemical evidence .
What experimental strategies address discrepancies in reported bioactivity data for this compound across studies?
Advanced Research Focus:
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Sample Purity: Verify compound purity using HPLC-MS (>95%) and assess degradation products under experimental conditions (e.g., pH, temperature) .
- Assay Variability: Standardize assays (e.g., DPPH radical scavenging) by controlling variables like solvent polarity and incubation time. Use positive controls (e.g., ascorbic acid) for cross-study comparisons .
- Cellular Context: Test bioactivity in multiple cell lines (e.g., HepG2 vs. RAW 264.7) to evaluate cell-type specificity. Document culture conditions (e.g., oxygen levels, media composition) that may influence outcomes .
How can researchers optimize extraction protocols for this compound from natural sources while minimizing isomerization?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., acetone-water mixtures) to stabilize the cis configuration. Avoid high temperatures (>40°C) to prevent thermal isomerization .
- Chromatographic Techniques: Combine flash chromatography with Sephadex LH-20 columns for preliminary purification, followed by preparative HPLC to isolate the cis isomer. Monitor fractions using UV-Vis at 280 nm .
- Stability Testing: Conduct time-course experiments under extraction conditions (e.g., pH 2–7) to identify isomerization thresholds. Use LC-MS to quantify degradation products .
What computational approaches are suitable for predicting this compound’s interactions with biological targets?
Advanced Research Focus:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or NADPH oxidase). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets from PubChem or ChEMBL .
- Metabolomics Integration: Corrogate docking results with untargeted metabolomics data to identify downstream pathways affected by the compound .
How should researchers design experiments to evaluate the metabolic stability of this compound in vivo?
Methodological Answer:
- Animal Models: Administer the compound via oral gavage or intravenous injection in rodents. Collect plasma, urine, and feces at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .
- Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylated or demethylated derivatives) .
- Biliary Excretion Studies: Cannulate bile ducts to assess enterohepatic recirculation. Compare pharmacokinetic parameters (e.g., , ) between cis and trans isomers .
What analytical techniques are most effective for quantifying trace levels of this compound in complex biological matrices?
Methodological Answer:
- LC-ESI-MS/MS: Use multiple reaction monitoring (MRM) with transitions specific to the compound (e.g., m/z 290.1 → 137.0). Optimize ion source parameters (e.g., capillary voltage, desolvation temperature) to enhance sensitivity .
- Internal Standardization: Spike samples with deuterated analogs (e.g., -leucopelargonidin) to correct for matrix effects and ionization efficiency .
- Limit of Detection (LOD): Validate the method to achieve LODs <10 ng/mL in plasma or tissue homogenates, ensuring reproducibility across triplicate runs .
How can researchers resolve conflicting hypotheses about this compound’s role in oxidative stress modulation?
Advanced Research Focus:
- Dual-Activity Testing: Design dose-response experiments to determine if the compound exhibits antioxidant effects at low concentrations (<10 µM) and pro-oxidant effects at higher doses (>50 µM) .
- Redox Profiling: Measure intracellular glutathione (GSH) levels and ROS production (e.g., using H2DCFDA probes) alongside transcriptional changes in Nrf2/Keap1 pathways .
- Epistatic Studies: Use CRISPR-Cas9 to knockout genes (e.g., SOD1 or NOX4) and assess whether the compound’s effects persist .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
